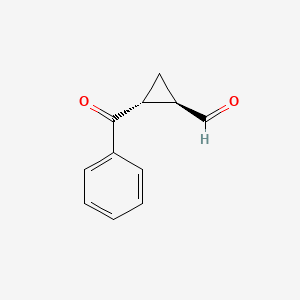
rel-(1R,2R)-2-Benzoylcyclopropanecarbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
rel-(1R,2R)-2-Benzoylcyclopropanecarbaldehyde is a chiral compound with significant importance in organic chemistry. It features a cyclopropane ring substituted with a benzoyl group and an aldehyde group, making it a versatile intermediate in various chemical reactions. The compound’s unique structure allows it to participate in stereoselective synthesis, making it valuable in the development of pharmaceuticals and other fine chemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of rel-(1R,2R)-2-Benzoylcyclopropanecarbaldehyde typically involves the cyclopropanation of alkenes followed by functional group transformations. One common method is the reaction of benzoyl chloride with cyclopropanecarbaldehyde under basic conditions to form the desired product. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the cyclopropane ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclopropanation reactions using specialized equipment to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the compound from reaction by-products.
Analyse Des Réactions Chimiques
Types of Reactions
rel-(1R,2R)-2-Benzoylcyclopropanecarbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzoyl group can undergo nucleophilic substitution reactions, where nucleophiles replace the benzoyl group under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alcohols under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 2-benzoylcyclopropanecarboxylic acid.
Reduction: Formation of 2-benzoylcyclopropanemethanol.
Substitution: Formation of various substituted cyclopropane derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
rel-(1R,2R)-2-Benzoylcyclopropanecarbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of chiral drugs.
Industry: Utilized in the production of fine chemicals and as a building block in various industrial processes.
Mécanisme D'action
The mechanism of action of rel-(1R,2R)-2-Benzoylcyclopropanecarbaldehyde involves its ability to participate in stereoselective reactions due to its chiral nature. The compound can interact with various molecular targets, including enzymes and receptors, through its functional groups. The benzoyl and aldehyde groups allow it to form covalent bonds with nucleophiles, facilitating its incorporation into larger molecular structures.
Comparaison Avec Des Composés Similaires
Similar Compounds
- rel-(1R,2R)-2-(Hydroxymethyl)cyclopropane-1-carbonitrile
- rel-(1R,2R)-2-(Methoxycarbonyl)cyclopropanecarboxylic acid
- rel-(1R,2R)-2-((Benzyloxy)carbonyl)cyclopropane-1-carboxylic acid
Uniqueness
rel-(1R,2R)-2-Benzoylcyclopropanecarbaldehyde is unique due to its specific substitution pattern, which imparts distinct reactivity and stereoselectivity. The presence of both a benzoyl group and an aldehyde group allows for diverse chemical transformations, making it a valuable intermediate in synthetic chemistry.
Propriétés
Formule moléculaire |
C11H10O2 |
|---|---|
Poids moléculaire |
174.20 g/mol |
Nom IUPAC |
(1R,2R)-2-benzoylcyclopropane-1-carbaldehyde |
InChI |
InChI=1S/C11H10O2/c12-7-9-6-10(9)11(13)8-4-2-1-3-5-8/h1-5,7,9-10H,6H2/t9-,10+/m0/s1 |
Clé InChI |
AYNOAUPZPAXOGM-VHSXEESVSA-N |
SMILES isomérique |
C1[C@H]([C@@H]1C(=O)C2=CC=CC=C2)C=O |
SMILES canonique |
C1C(C1C(=O)C2=CC=CC=C2)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


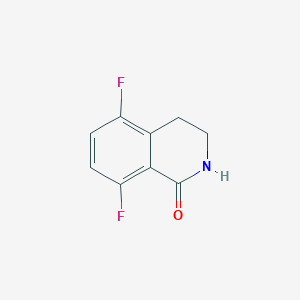
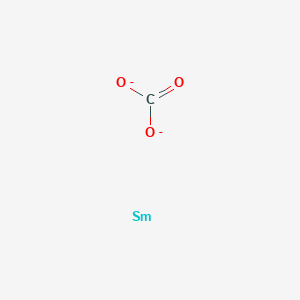
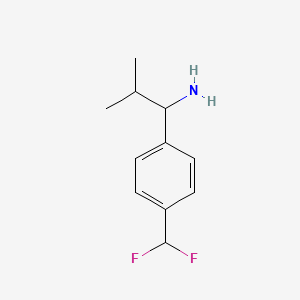
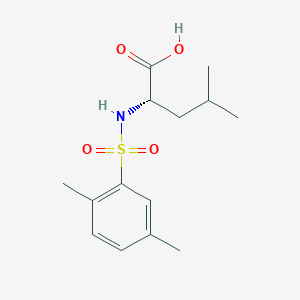
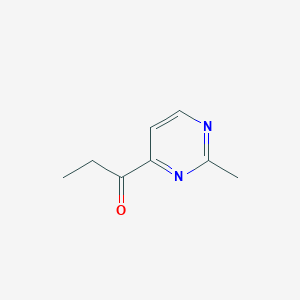
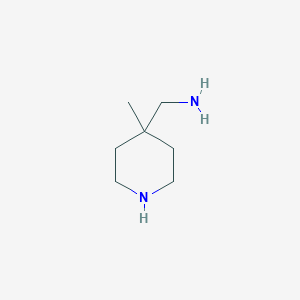
![Spiro[cyclohexane-1,3'-pyrrolo[3,2-b]pyridine]-2',4(1'H)-dione](/img/structure/B13118259.png)
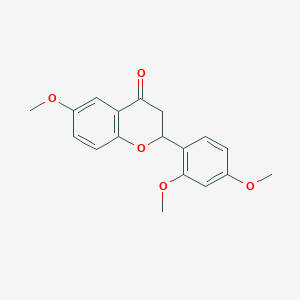
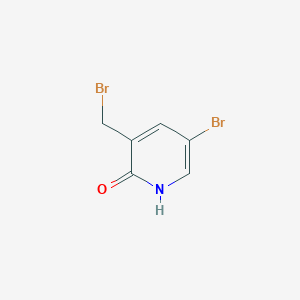
![3-Amino-[1,2,4]triazolo[4,3-a]pyridine-5-carboxylic acid](/img/structure/B13118276.png)
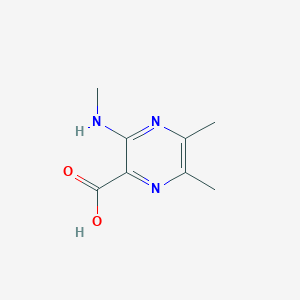
![2-(Chloromethyl)-4,5-dimethylbenzo[d]thiazole](/img/structure/B13118286.png)


